![molecular formula C20H16ClNO5 B14491527 1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene CAS No. 65662-91-1](/img/structure/B14491527.png)
1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is a complex organic compound characterized by the presence of a chloro-nitroethane group attached to a tribenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene typically involves the nitration of ethane derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For example, the nitration of ethane can be achieved using nitric acid, while chlorination can be performed using chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amine-substituted derivatives.
Scientific Research Applications
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, affecting the oxidative state of the target molecules. The chloro group can participate in substitution reactions, altering the structure and function of the target molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloronitroethane: A simpler compound with similar functional groups but lacking the tribenzene structure.
Nitrobenzene: Contains a nitro group attached to a benzene ring, used in various industrial applications.
Chlorobenzene: Contains a chloro group attached to a benzene ring, used as a solvent and intermediate in chemical synthesis.
Uniqueness
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is unique due to its combination of chloro and nitro groups attached to a tribenzene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65662-91-1 |
|---|---|
Molecular Formula |
C20H16ClNO5 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(2-chloro-2-nitro-1,1-diphenoxyethoxy)benzene |
InChI |
InChI=1S/C20H16ClNO5/c21-19(22(23)24)20(25-16-10-4-1-5-11-16,26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
AANGEBOWWURCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C([N+](=O)[O-])Cl)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
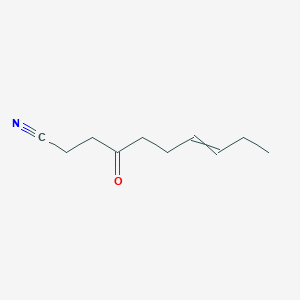
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
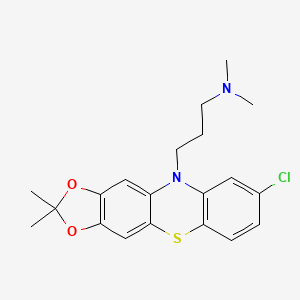
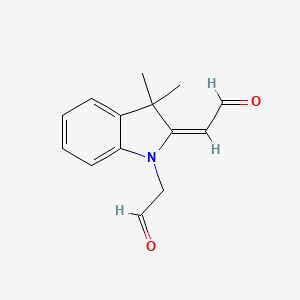
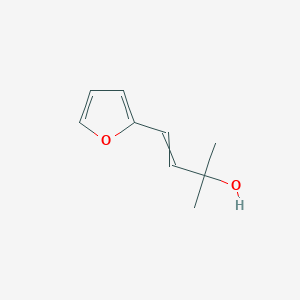
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)

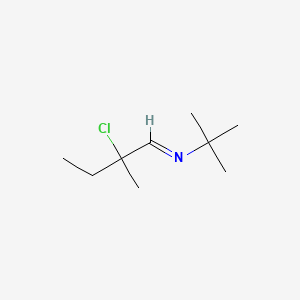

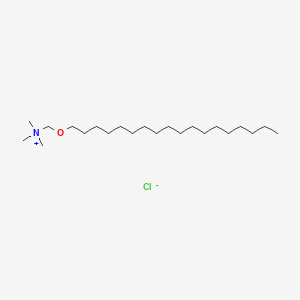
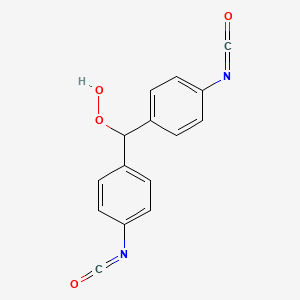

![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
